molecular formula C7H7BrS B12838711 2-Bromo-4-(cyclopropyl)thiophene

2-Bromo-4-(cyclopropyl)thiophene

Cat. No.: B12838711
M. Wt: 203.10 g/mol
InChI Key: BBLGIGMAMHOONG-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropyl)thiophene is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and materials science. The compound features two key moieties that make it exceptionally useful for synthesis: a bromine atom at the 2-position of the thiophene ring and a cyclopropyl group at the 4-position. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to construct biaryl systems . The cyclopropyl group is a privileged structure in drug discovery, often employed to improve the pharmacokinetic properties and potency of lead compounds by modulating their conformation and metabolic stability . The primary research value of this reagent lies in its application as a key intermediate for the synthesis of complex, functionalized thiophenes. Thiophene derivatives have garnered significant attention from the scientific community due to their diverse biological activities, which include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties . Furthermore, the cyclopropyl-thiophene framework is being explored in the development of novel materials, such as organic semiconductors and compounds for organic light-emitting diodes (OLEDs) . Researchers can utilize the reactive bromine site to couple with various boronic acids, organotin compounds, or other nucleophiles, enabling the rapid assembly of compound libraries for biological screening or the creation of extended π-conjugated systems for material applications. This product is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C7H7BrS

Molecular Weight

203.10 g/mol

IUPAC Name

2-bromo-4-cyclopropylthiophene

InChI

InChI=1S/C7H7BrS/c8-7-3-6(4-9-7)5-1-2-5/h3-5H,1-2H2

InChI Key

BBLGIGMAMHOONG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(cyclopropyl)thiophene typically involves the bromination of 4-(cyclopropyl)thiophene. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetic acid at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common in large-scale production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

2-Bromo-4-(cyclopropyl)thiophene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-4-(cyclopropyl)thiophene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-palladium intermediate, which then undergoes transmetalation with a boronic acid to form the desired product .

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric profiles of brominated thiophenes are heavily influenced by substituents. Below is a comparative analysis of key analogs:

2-Bromo-4-(cyclopropyl)thiophene
  • Substituents : Cyclopropyl (electron-donating, sterically bulky) and bromine (electrophilic site for cross-coupling).
  • Reactivity : Bromine at the 2-position facilitates Suzuki or Stille couplings, while the cyclopropyl group may introduce steric hindrance, slowing reactions compared to less bulky analogs .
2-Bromo-4-[4-(trifluoromethyl)phenyl]thiophene
  • Substituents : Trifluoromethylphenyl (strongly electron-withdrawing).
  • Reactivity : The electron-deficient thiophene ring accelerates nucleophilic aromatic substitutions. The trifluoromethyl group enhances metabolic stability, making it suitable for drug candidates .
  • Applications : Used in materials science for organic semiconductors due to its electron-deficient nature .
4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene
  • Substituents : Two bromine atoms and a bromomethylcyclopropyl group.
Thiophene, Benzothiophene, and Dibenzothiophene
  • Reactivity in Hydrodesulfurization (HDS) : Thiophene derivatives follow the reactivity order: thiophene > benzothiophene > dibenzothiophene due to steric and electronic factors . Brominated analogs like this compound may exhibit reduced HDS efficiency compared to unsubstituted thiophenes due to steric hindrance .

Biological Activity

2-Bromo-4-(cyclopropyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene and its derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, possess significant anticancer properties. A study focusing on various thiophene compounds demonstrated that certain derivatives exhibit potent antiproliferative effects against several cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

CompoundCell Line TestedGI50 (µM)Mechanism of Action
This compoundA549 (lung cancer)TBDTubulin inhibition
Compound 17OVACAR-4 (ovarian cancer)2.01Apoptosis induction

Anti-inflammatory Properties

Thiophene derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation in various experimental models. For instance, a related compound demonstrated a significant reduction in paw edema induced by carrageenan, suggesting potential therapeutic applications in inflammatory diseases .

CompoundModelInhibition (%)
Thiophene DerivativePaw edema model58.46
Indomethacin (control)Paw edema model47.73

Study on Antiproliferative Effects

In a study evaluating the antiproliferative effects of various thiophene derivatives, researchers synthesized multiple compounds and tested their efficacy against a panel of cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited submicromolar GI50 values, highlighting their potential as anticancer agents .

Mechanistic Insights

Further mechanistic studies revealed that certain thiophene derivatives could induce early apoptosis and activate caspases in treated cancer cells. This suggests that the biological activity of this compound may involve complex interactions at the molecular level, particularly concerning apoptotic pathways .

Q & A

Q. Advanced

  • Pharmaceuticals : The cyclopropyl group enhances metabolic stability and receptor affinity in drug candidates (e.g., protease inhibitors or kinase modulators) . For example, it can be coupled with boronic acids to generate biaryl scaffolds for CNS-targeted drugs.
  • Materials Science : Thiophene derivatives are used in conductive polymers (e.g., PEDOT analogs). The cyclopropane ring may improve thermal stability in organic semiconductors .

What computational tools are recommended to predict the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT calculations (Gaussian, ORCA) model transition states and regioselectivity in cross-couplings.
  • Molecular docking (AutoDock) predicts interactions with biological targets when used as a pharmacophore.
  • Machine learning (e.g., Chemprop) trains models on reaction databases to suggest optimal conditions for functionalization .

How do solvent and temperature affect the stability of this compound during storage and reactions?

Basic
The compound is sensitive to light and moisture , requiring storage at –20°C under inert gas. Polar solvents (e.g., THF, DMF) stabilize the bromine-thiophene bond against hydrolysis. Elevated temperatures (>80°C) may induce cyclopropane ring opening, forming byproducts like 4-vinylthiophene derivatives. Stability studies via accelerated degradation testing (40°C/75% RH) are advised for long-term storage protocols .

What are the contradictions in reported synthetic yields for this compound, and how can they be resolved?

Advanced
Discrepancies arise from:

  • Catalyst deactivation : Impurities in starting materials (e.g., residual Pd in 2-bromothiophene) reduce yields.
  • Analytical variance : HPLC vs. NMR quantification may report differing purities.
    Standardizing protocols (e.g., Pd scavengers post-reaction) and reporting triplicate runs with error margins improves reproducibility .

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